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Introduction
Methyl 2-bromo-5-propylthiazole-4-carboxylate is a substituted thiazole derivative, a class

of heterocyclic compounds of significant interest in medicinal chemistry and materials science.

The thiazole ring is a key structural motif in numerous biologically active molecules, including

approved pharmaceuticals. The presence of a bromine atom at the 2-position and a propyl

group at the 5-position, along with a methyl carboxylate at the 4-position, provides a versatile

scaffold for further chemical modifications, making it a valuable building block in drug discovery

and the development of novel organic materials. This guide provides a comprehensive

overview of its chemical properties, a plausible synthesis strategy, potential applications, and

key analytical characterization methods.

Chemical Properties and Data
A summary of the key chemical properties for Methyl 2-bromo-5-propylthiazole-4-
carboxylate is presented in the table below.
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Property Value Source

CAS Number 1120214-96-1 [1]

Molecular Formula C₈H₁₀BrNO₂S Calculated

Molecular Weight 264.14 g/mol Calculated

IUPAC Name
methyl 2-bromo-5-propyl-1,3-

thiazole-4-carboxylate
[2]

Proposed Synthesis Pathway
While a specific, documented synthesis for Methyl 2-bromo-5-propylthiazole-4-carboxylate
is not readily available in the published literature, a robust and logical synthetic route can be

devised based on well-established methodologies for the synthesis of substituted thiazoles.

The proposed pathway involves a multi-step process commencing with the Hantzsch thiazole

synthesis, followed by a Sandmeyer reaction to introduce the bromine atom.
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Caption: Proposed multi-step synthesis of Methyl 2-bromo-5-propylthiazole-4-carboxylate.
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Experimental Protocol: A General Approach
Step 1: Synthesis of Methyl 2-amino-5-propylthiazole-4-carboxylate (Hantzsch Thiazole

Synthesis)

The Hantzsch thiazole synthesis is a classic and versatile method for the formation of the

thiazole ring.[3] This reaction involves the condensation of an α-haloketone with a thioamide.

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and

magnetic stirrer, dissolve ethyl 2-formylpentanoate (1 equivalent) in a suitable solvent such

as ethanol.

Thioamide Addition: Add thiourea (1 equivalent) to the solution.

Cyclization: Add a catalytic amount of a base, such as pyridine, to the mixture. Heat the

reaction mixture to reflux for several hours. The progress of the reaction can be monitored by

Thin Layer Chromatography (TLC).

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The

product, ethyl 2-amino-5-propylthiazole-4-carboxylate, may precipitate out of the solution. If

not, the solvent is removed under reduced pressure, and the crude product is purified by

recrystallization or column chromatography.

Step 2: Synthesis of Methyl 2-bromo-5-propylthiazole-4-carboxylate via Sandmeyer

Reaction

The Sandmeyer reaction is a reliable method for converting an amino group on an aromatic or

heteroaromatic ring into a halide.[4][5]

Diazotization:

Suspend Methyl 2-amino-5-propylthiazole-4-carboxylate (1 equivalent) in an aqueous

solution of hydrobromic acid (HBr, ~48%).

Cool the suspension to 0-5 °C in an ice-salt bath.

Slowly add a solution of sodium nitrite (NaNO₂) in water (1.1 equivalents) dropwise,

maintaining the temperature below 5 °C. Stir the mixture for 30-60 minutes at this
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temperature to ensure complete formation of the diazonium salt.

Bromination:

In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 equivalents) in HBr.

Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous evolution of

nitrogen gas will be observed.

After the addition is complete, warm the reaction mixture to room temperature and then

gently heat to 50-60 °C for 1-2 hours to ensure complete decomposition of the diazonium

salt.

Work-up and Purification:

Cool the reaction mixture and extract the product with a suitable organic solvent, such as

ethyl acetate or dichloromethane.

Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

The crude product can be purified by column chromatography on silica gel to yield pure

Methyl 2-bromo-5-propylthiazole-4-carboxylate.

Potential Applications in Research and
Development
The structural features of Methyl 2-bromo-5-propylthiazole-4-carboxylate make it a

promising candidate for various applications, primarily in drug discovery and materials science.

Medicinal Chemistry
The 2-bromothiazole moiety is a versatile handle for introducing the thiazole scaffold into larger

molecules through various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-

Hartwig couplings.[6][7] Thiazole derivatives are known to exhibit a wide range of biological

activities.
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Kinase Inhibitors: The thiazole ring is a common core structure in many kinase inhibitors

used in cancer therapy.[8][9] The 2-bromo position allows for the strategic attachment of

various aryl or heteroaryl groups, which can interact with the ATP-binding site of kinases.

Antimicrobial Agents: Thiazole derivatives have been extensively studied for their

antibacterial and antifungal properties.[10][11] The propyl group at the 5-position may

enhance lipophilicity, potentially improving cell membrane permeability and antimicrobial

activity.

Neurodegenerative Disease Research: Substituted thiazoles have been investigated as

potential therapeutic agents for neurodegenerative diseases like Alzheimer's. For example,

they have been used as scaffolds for inhibitors of enzymes such as Glycogen Synthase

Kinase 3 (GSK-3).[12]
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Caption: Potential applications of Methyl 2-bromo-5-propylthiazole-4-carboxylate.

Organic Electronics
Thiazole-containing compounds are known to possess interesting electronic properties and

have been incorporated into organic semiconductors.[13][14]

Organic Light-Emitting Diodes (OLEDs): The electron-withdrawing nature of the thiazole ring

can be utilized in the design of electron-transporting or emissive materials for OLEDs.
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Organic Field-Effect Transistors (OFETs): Polymers incorporating thiazole units have been

investigated for their charge transport properties in OFETs. The 2-bromo position allows for

the polymerization of this monomer through cross-coupling reactions to create conjugated

polymers.

Analytical Characterization: Expected
Spectroscopic Data
While experimental data for this specific compound is not available, the expected spectroscopic

features can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

A singlet for the methyl ester protons (-OCH₃) is expected around 3.8-4.0 ppm.

The propyl group will show a triplet for the terminal methyl group (-CH₃) around 0.9-1.0

ppm, a sextet for the methylene group adjacent to the methyl group (-CH₂-) around 1.6-1.8

ppm, and a triplet for the methylene group attached to the thiazole ring (-CH₂-) around 2.8-

3.0 ppm.

¹³C NMR:

The carbonyl carbon of the ester is expected around 160-165 ppm.

The carbon atoms of the thiazole ring will appear in the aromatic region, with the C2

carbon bearing the bromine atom being the most downfield.

The carbons of the propyl group and the methyl ester will appear in the aliphatic region.

Infrared (IR) Spectroscopy

A strong absorption band corresponding to the C=O stretching of the ester group is expected

around 1710-1730 cm⁻¹.

C-H stretching vibrations of the alkyl groups will be observed in the 2850-3000 cm⁻¹ region.
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Vibrations associated with the C=N and C=C bonds of the thiazole ring will appear in the

1500-1650 cm⁻¹ region.

A C-Br stretching vibration may be observed in the fingerprint region, typically below 700

cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of

nearly equal intensity, which is indicative of the presence of a single bromine atom.

Safety and Handling
As with any brominated organic compound, Methyl 2-bromo-5-propylthiazole-4-carboxylate
should be handled with appropriate safety precautions.

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of

dust or vapors. Avoid contact with skin and eyes.[15][16]

Storage: Store in a tightly closed container in a cool, dry place away from incompatible

materials.

Conclusion
Methyl 2-bromo-5-propylthiazole-4-carboxylate is a valuable, albeit not extensively studied,

heterocyclic building block. Its synthesis can be reliably achieved through established methods

like the Hantzsch synthesis and Sandmeyer reaction. The presence of a reactive bromine atom

and other functional groups provides a platform for diverse chemical transformations, making it

a promising intermediate for the development of novel pharmaceuticals, particularly kinase

inhibitors and antimicrobial agents, as well as for applications in the field of organic electronics.

Further research into the specific properties and reactions of this compound is warranted to

fully explore its potential.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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